molecular formula C5H10OS B102236 2-Methyl-1,3-oxathiane CAS No. 19134-37-3

2-Methyl-1,3-oxathiane

Cat. No. B102236
CAS RN: 19134-37-3
M. Wt: 118.2 g/mol
InChI Key: VKZBKCJAWXBYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-oxathiane, also known as 2-Methyltetrahydrothiophene-1,3-dioxide, is a heterocyclic organic compound. It is a cyclic sulfone with a five-membered ring containing one sulfur atom and two oxygen atoms. The compound is widely used in scientific research due to its unique structure and properties.

Scientific Research Applications

Downstream Processing in Bioproduction

Biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, are essential in various applications, including the production of polymers and solvents. These compounds' separation and purification from fermentation broth are crucial for their economic viability. Technologies like evaporation, distillation, and membrane filtration are studied for their efficiency in recovering these diols, highlighting the importance of optimizing yield, purity, and energy consumption in bioproduction processes (Zhi-Long Xiu & A. Zeng, 2008).

Sustainable Solvents from Bio-based Sources

The development of sustainable, bio-based solvents like 2-Methyloxolane (2-MeOx) is a critical area of research, aiming to replace conventional petroleum-based solvents for natural product extraction. These solvents are evaluated for their efficiency, environmental impact, and economic viability, indicating a significant shift towards greener extraction technologies. The comparative study with hexane, a widely used solvent, underscores the importance of finding eco-friendly alternatives for lipophilic natural product extraction (Vincent Rapinel et al., 2020).

Hydrogen Storage and Delivery

Research into organic compounds as hydrogen carriers showcases the exploration of cycloalkanes and heteroatoms-containing hydrocarbons for energy storage and delivery. This highlights a vital aspect of chemical research focused on developing efficient, safe, and sustainable energy solutions. The analysis of different compounds for their suitability as hydrogen storage media points towards the importance of selecting the right materials for energy applications (A. Bourane et al., 2016).

properties

CAS RN

19134-37-3

Product Name

2-Methyl-1,3-oxathiane

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

IUPAC Name

2-methyl-1,3-oxathiane

InChI

InChI=1S/C5H10OS/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3

InChI Key

VKZBKCJAWXBYBF-UHFFFAOYSA-N

SMILES

CC1OCCCS1

Canonical SMILES

CC1OCCCS1

synonyms

2-Methyl-1,3-oxathiane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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